4-methyl-1H-indol-3-yl acetate
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Overview
Description
4-methyl-1H-indol-3-yl acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with a methyl group at the 4-position and an acetate group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indol-3-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 4-methylphenylhydrazine and an appropriate acetylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and selectivity, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-methyl-1H-indol-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methyl-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
4-methyl-1H-indole-3-carboxaldehyde: An intermediate in the synthesis of other indole derivatives.
1-methyl-1H-indole-3-carboxylate: Another indole derivative with potential biological activities
Uniqueness
4-methyl-1H-indol-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group at the 3-position and the methyl group at the 4-position influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4-methyl-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-11(7)10(6-12-9)14-8(2)13/h3-6,12H,1-2H3 |
InChI Key |
GYJATYAUIRYXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2OC(=O)C |
Origin of Product |
United States |
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